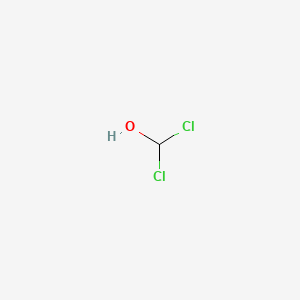

Dichloromethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloromethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2O/c2-1(3)4/h1,4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVZUKSNFSLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189482 | |

| Record name | Methanol, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35911-93-4 | |

| Record name | Methanol, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035911934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless organochlorine compound with the chemical formula CH₂Cl₂.[1][2] It possesses a sweet, chloroform-like odor and is widely utilized as a solvent in various industrial and laboratory settings.[2][3] Its utility stems from its ability to dissolve a wide array of organic compounds, coupled with its high volatility.[1][4] In the pharmaceutical industry, dichloromethane is employed in the synthesis and purification of various products.[2][5] This guide provides a comprehensive overview of the core chemical and physical properties of dichloromethane, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Chemical Properties of Dichloromethane

Dichloromethane is a member of the chloromethanes class, where two hydrogen atoms of methane (B114726) are substituted by chlorine atoms.[6] It is a polar aprotic solvent.[6] While generally stable, it can decompose at high temperatures to produce toxic gases such as phosgene (B1210022) and hydrogen chloride.[2][5] It is not flammable but can form flammable vapor-air mixtures under certain conditions.[7] Dichloromethane is generally unreactive with acids and bases under normal conditions.[5]

Data Presentation: Core Properties

The following tables summarize the key quantitative chemical and physical properties of dichloromethane for easy reference and comparison.

Table 1: General and Chemical Properties of Dichloromethane

| Property | Value |

| Molecular Formula | CH₂Cl₂[2][5] |

| Molar Mass | 84.93 g/mol [2][5] |

| CAS Number | 75-09-2[1] |

| Appearance | Colorless liquid[3][5] |

| Odor | Mild, sweet, chloroform-like[3][5] |

| Polarity | Moderately polar[5] |

Table 2: Physical Properties of Dichloromethane

| Property | Value |

| Boiling Point | 39.6 °C (103.3 °F; 312.8 K)[1][2] |

| Melting Point | -96.7 °C (-142.1 °F; 176.5 K)[1] |

| Density | 1.3266 g/cm³ (at 20 °C)[1] |

| Solubility in Water | 17.5 g/L (at 25 °C)[1] |

| Vapor Pressure | 350 mbar at 20°C[8] |

| Refractive Index | 1.424 (at 20°C)[9] |

| Viscosity | 0.44 cP (at 20°C)[10] |

Table 3: Solubility of Dichloromethane in Water at Various Temperatures

| Temperature | Solubility (g/L) |

| 15 °C | 25.6[1] |

| 25 °C | 17.5[1] |

| 30 °C | 15.8[1] |

| 60 °C | 5.2[1] |

Experimental Protocols

Detailed methodologies for determining key physical properties of dichloromethane are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient way to determine the boiling point of a small sample of liquid.[10]

Materials:

-

Thiele tube

-

Thermometer (appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Dichloromethane sample

Procedure:

-

Fill the Thiele tube with a suitable heating fluid (e.g., mineral oil) to a level just above the side arm.[10]

-

Place a small amount (a few milliliters) of dichloromethane into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the dichloromethane.[10]

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.[10]

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the dichloromethane is below the level of the heating fluid.

-

Gently heat the side arm of the Thiele tube with a heat source.[10] Convection currents will circulate the heating fluid, ensuring uniform temperature.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube being expelled.

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the dichloromethane is overcoming the external pressure.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[10] Record this temperature.

Determination of Density (ASTM D4052 - Digital Density Meter)

The density of a liquid is its mass per unit volume. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter, which offers high precision.[1][3]

Materials:

-

Digital density meter

-

Syringe or automated sampler

-

Dichloromethane sample

-

Cleaning solvents (e.g., ethanol, acetone)

-

Dry air or nitrogen source

Procedure:

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and distilled water at a known temperature.

-

Sample Preparation: Ensure the dichloromethane sample is free of air bubbles and at a stable temperature.

-

Injection: Introduce a small volume of the dichloromethane sample (typically 1-2 mL) into the oscillating U-tube of the density meter using a syringe or an automated sampling system.[2]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then used to calculate the density of the liquid.[2]

-

Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent. The measurement is typically taken at a standard temperature, such as 20°C.

-

Data Recording: Record the density reading from the instrument's display.

-

Cleaning: After the measurement, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of dry air or nitrogen to prepare for the next sample.

Determination of Solubility in Water

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The following is a general procedure to determine the solubility of a liquid like dichloromethane in water.

Materials:

-

Test tubes or small beakers

-

Graduated cylinders or pipettes

-

Balance

-

Stirring rod or magnetic stirrer

-

Thermometer

-

Water bath (for temperature control)

-

Dichloromethane

-

Distilled water

Procedure:

-

Temperature Control: Place a known volume of distilled water (e.g., 10 mL) in a test tube or beaker and bring it to the desired temperature using a water bath.

-

Initial Addition: Add a small, known volume of dichloromethane to the water.

-

Mixing: Stir the mixture vigorously for a set period to ensure thorough mixing and allow the system to reach equilibrium.

-

Observation: Observe if the dichloromethane has completely dissolved. Since dichloromethane is denser than water, any undissolved portion will form a separate layer at the bottom.

-

Incremental Addition: Continue adding small, known increments of dichloromethane, stirring thoroughly after each addition, until a separate, undissolved layer of dichloromethane persists even after prolonged stirring. This indicates that the solution is saturated.

-

Calculation: The total volume of dichloromethane added before saturation is reached is used to calculate the solubility in grams per liter (g/L) or other appropriate units, using the known density of dichloromethane.

-

Repeatability: Repeat the experiment at different temperatures to determine the effect of temperature on solubility.[7]

Visualization of Metabolic Pathway

Dichloromethane is metabolized in the liver primarily through two pathways: one mediated by cytochrome P450 2E1 (CYP2E1) and the other by glutathione (B108866) S-transferase theta 1 (GSTT1). The CYP2E1 pathway leads to the formation of carbon monoxide, while the GSTT1 pathway produces formaldehyde. These reactive intermediates are responsible for the toxicity and carcinogenicity of dichloromethane.

Caption: Metabolic pathways of dichloromethane in the liver.

References

- 1. ASTM D4052 - eralytics [eralytics.com]

- 2. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. education.com [education.com]

- 5. store.astm.org [store.astm.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Vapor Pressure [macro.lsu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Video: Boiling Points - Concept [jove.com]

Dichloromethane polarity and solvent capabilities

An In-depth Technical Guide to Dichloromethane (B109758): Polarity, Solvent Capabilities, and Experimental Applications

Abstract

Dichloromethane (CH₂Cl₂), commonly known as methylene (B1212753) chloride (DCM), is a volatile, colorless organochloride compound widely utilized across chemical, pharmaceutical, and research industries.[1] Its efficacy as a solvent is rooted in its moderately polar, aprotic nature, which enables it to dissolve a broad spectrum of both polar and nonpolar organic compounds.[2] This guide provides a comprehensive technical overview of the physicochemical properties of dichloromethane, focusing on the molecular basis of its polarity and its versatile capabilities as a solvent. It details its principal applications in drug development and laboratory research, including extraction, chromatography, and organic synthesis.[3][4][5] Furthermore, this document furnishes detailed experimental protocols for solvent purification and liquid-liquid extraction, supported by workflow diagrams. All quantitative data are consolidated into structured tables for clarity and comparative analysis, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Polarity

The utility of dichloromethane as a solvent is a direct consequence of its unique molecular structure and resulting electronic properties. It is classified as a polar aprotic solvent, meaning it possesses a significant dipole moment but lacks acidic protons, and therefore cannot act as a hydrogen-bond donor.[6][7]

Molecular Structure and Polarity

Dichloromethane has a tetrahedral geometry with a central carbon atom bonded to two hydrogen atoms and two chlorine atoms. The significant electronegativity difference between carbon and chlorine atoms induces polar C-Cl bonds. Although the molecule is symmetrical, the vector sum of the individual bond dipoles does not cancel out, resulting in a net molecular dipole moment of approximately 1.6 Debye.[1] This permanent dipole is the primary source of its polarity and its ability to engage in dipole-dipole interactions with solute molecules.[2]

Quantitative Data

The solvent properties of dichloromethane are quantified by several key physical constants. Its dielectric constant is high enough to be considered polar, enabling it to stabilize charged intermediates and dissolve moderately polar compounds.[8][9]

Table 1: Core Physical and Polarity Data for Dichloromethane

| Property | Value | Reference(s) |

|---|---|---|

| Identifiers | ||

| Molecular Formula | CH₂Cl₂ | [10] |

| Molecular Weight | 84.93 g/mol | [1][11][12] |

| CAS Number | 75-09-2 | [1] |

| Thermodynamic Properties | ||

| Boiling Point | 39.6 - 40°C | [1][6][11][12] |

| Melting Point | -95.1°C | [1][12] |

| Density (at 20°C) | 1.326 g/mL | [1][11] |

| Vapor Pressure (at 25°C) | 435 mm Hg | [1] |

| Optical & Electrical Properties | ||

| Refractive Index (at 20°C) | 1.424 | [1][11] |

| Dielectric Constant (at 25°C) | 8.93 - 9.1 | [1][6][9][11][13] |

| Dipole Moment | 1.6 D | [1] |

| Polarity Index (P') | 3.1 | [11][14] |

| Fluid Properties | ||

| Viscosity (at 20°C) | 0.44 cP | [11] |

| Surface Tension (at 20°C) | 28.12 dyn/cm | [11] |

| Solubility | ||

| Solubility in Water (at 20°C) | 1.60% w/w | [11] |

| Solubility of Water in DCM (at 20°C) | 0.24% w/w |[11] |

Table 2: Hansen Solubility Parameters (HSP) for Dichloromethane Hansen Solubility Parameters provide a method for predicting solvent-solute interactions based on energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The units are in MPa½.

| Parameter | Value (MPa½) | Reference(s) |

| Dispersion (δd) | 18.2 | [15] |

| Polar (δp) | 6.3 | [15] |

| Hydrogen Bonding (δh) | 6.1 | [15] |

| Total (δt) | 20.2 | [15] |

Table 3: Miscibility of Dichloromethane with Common Laboratory Solvents Dichloromethane is miscible with a wide array of organic solvents, making it highly versatile for creating solvent systems with tailored polarities.

| Solvent | Miscibility |

| Acetone | Miscible |

| Acetonitrile | Miscible |

| Chloroform | Miscible |

| Diethyl Ether | Miscible |

| Ethanol | Miscible |

| Ethyl Acetate | Miscible |

| Hexane / Heptane | Miscible |

| Methanol | Miscible |

| Tetrahydrofuran (THF) | Miscible |

| Toluene | Miscible |

| Water | Immiscible (Low Solubility) |

Source: Synthesized from multiple miscibility charts.[16][17][18]

Solvent Capabilities and Applications

DCM's balanced physicochemical properties make it an indispensable solvent in both laboratory and industrial settings, particularly in pharmaceutical development.

Key Applications in Drug Development and Research

-

Liquid-Liquid Extraction (LLE): DCM is a preferred solvent for LLE due to its ability to dissolve a wide range of organic compounds, its immiscibility with water, and its high density (1.326 g/mL), which facilitates clean separation as the lower organic layer.[19][20] It is extensively used to extract active pharmaceutical ingredients (APIs) from natural sources or from aqueous reaction mixtures.[5]

-

Chromatography: In both thin-layer (TLC) and column chromatography, DCM is used as a component of the mobile phase.[4] Its moderate polarity allows for the effective separation of a wide variety of compounds.[21]

-

Organic Synthesis: DCM serves as a versatile and relatively inert reaction medium for numerous chemical transformations, such as oxidations, reductions, and couplings.[3][5] Its aprotic nature prevents it from interfering with reactions involving strong bases or other proton-sensitive reagents.[5]

-

Purification and Manufacturing: The pharmaceutical industry uses DCM as a process solvent for the manufacturing and purification of steroids, antibiotics, and vitamins.[19][22] Its low boiling point (39.6 °C) simplifies its removal from the final product through evaporation.[4]

Experimental Protocols

Proper handling and preparation of solvents are critical for reproducible experimental outcomes. The following protocols provide standardized procedures for the purification and use of dichloromethane in a laboratory setting.

Protocol for General Solvent Purification

For reactions sensitive to water or acidic impurities, commercial-grade dichloromethane should be purified.

Methodology:

-

Pre-drying: Stir the solvent over anhydrous calcium chloride (CaCl₂) or calcium hydride (CaH₂) for several hours (or overnight) to remove the bulk of the water. Calcium hydride is more effective but reacts vigorously with water and should be handled with caution.

-

Distillation: Decant the pre-dried solvent into a dry distillation apparatus. Add fresh drying agent (e.g., CaH₂ or phosphorus pentoxide, P₄O₁₀) to the distilling flask.

-

Perform Distillation: Distill the dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure. Collect the fraction boiling at 39-40°C.

-

Storage: Store the freshly distilled, anhydrous dichloromethane in a sealed container over molecular sieves (3Å or 4Å) to prevent re-absorption of atmospheric moisture. The container should be stored in a cool, dark place.

References

- 1. Methylene Chloride | Fisher Scientific [fishersci.ca]

- 2. labproinc.com [labproinc.com]

- 3. 2025 Top 10 Applications of Methylene Dichloride You Should Know [theoremchem.com]

- 4. elchemy.com [elchemy.com]

- 5. nbinno.com [nbinno.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. kotafactory.com [kotafactory.com]

- 8. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dichloromethane Solvent Properties [macro.lsu.edu]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Dielectric Constant [macro.lsu.edu]

- 14. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 16. csustan.edu [csustan.edu]

- 17. junyuanpetroleumgroup.com [junyuanpetroleumgroup.com]

- 18. vapourtec.com [vapourtec.com]

- 19. laballey.com [laballey.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture and Polarity of Dichloromethane: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the molecular structure and dipole moment of dichloromethane (B109758) (CH₂Cl₂), a prevalent solvent in research and industry. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of dichloromethane's stereochemistry and electrical properties, supported by quantitative data, detailed experimental methodologies, and visual representations.

Molecular Structure: A Tetrahedral Arrangement

Dichloromethane possesses a central carbon atom bonded to two hydrogen atoms and two chlorine atoms. This arrangement results in a distorted tetrahedral geometry.[1] The molecule's structure is a consequence of the sp³ hybridization of the central carbon atom.

The precise bond lengths and angles of dichloromethane have been determined through various spectroscopic techniques, notably microwave spectroscopy. These structural parameters are crucial for understanding the molecule's reactivity and interactions.

| Parameter | Value |

| C-Cl Bond Length | 1.7724 Å[2] |

| C-H Bond Length | 1.068 Å[2] |

| Cl-C-Cl Bond Angle | 111.8° (111°47')[2] |

| H-C-H Bond Angle | 112.0° (112°0')[2] |

Table 1: Molecular Geometry of Dichloromethane

The Cl-C-Cl bond angle is slightly larger than the ideal tetrahedral angle of 109.5°, which can be attributed to the greater steric repulsion between the larger chlorine atoms compared to the hydrogen atoms.[3]

Dipole Moment: A Measure of Polarity

The significant difference in electronegativity between the carbon and chlorine atoms (electronegativity values of ~2.55 and ~3.16, respectively) results in polar C-Cl bonds. Conversely, the C-H bond has a much smaller electronegativity difference and is considered non-polar.[4] Due to the molecule's asymmetrical tetrahedral shape, the individual bond dipoles of the C-Cl bonds do not cancel each other out. This imbalance creates a net molecular dipole moment, rendering dichloromethane a moderately polar molecule.

The magnitude of this dipole moment has been determined both experimentally and through computational calculations.

| Method | Dipole Moment (Debye) |

| Microwave Spectroscopy | 1.62 ± 0.02 D[2] |

| Dielectric Constant Measurement | 1.60 D[5] |

| Calculated (DZV model) | 1.8680 D |

Table 2: Dipole Moment of Dichloromethane

The non-zero dipole moment is a key factor in dichloromethane's efficacy as a solvent for a wide range of polar and non-polar organic compounds.

Experimental Determination of Dipole Moment

A common and accurate method for the experimental determination of the dipole moment of a polar molecule in a non-polar solvent is the Guggenheim method. This technique relies on the precise measurement of the dielectric constant and refractive index of dilute solutions of the substance in a non-polar solvent, such as benzene (B151609) or cyclohexane.

Experimental Protocol: Guggenheim Method

Objective: To determine the permanent dipole moment of dichloromethane.

Materials:

-

Dichloromethane (high purity)

-

A non-polar solvent (e.g., benzene or cyclohexane, spectroscopic grade)

-

A set of volumetric flasks

-

A precision balance

-

A Dipole Meter (for measuring dielectric constant)

-

An Abbé refractometer (for measuring refractive index)

-

A constant temperature bath

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of dichloromethane in the non-polar solvent. The concentrations should typically range from 0 to 5 mole percent.

-

Accurately weigh the required amount of dichloromethane and solvent for each solution using a precision balance and prepare them in volumetric flasks.

-

-

Temperature Control:

-

Maintain a constant temperature for all measurements, typically 25°C, using a constant temperature bath. This is crucial as both dielectric constant and refractive index are temperature-dependent.

-

-

Dielectric Constant Measurement:

-

Calibrate the Dipole Meter with the pure non-polar solvent.

-

Measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions.

-

-

Refractive Index Measurement:

-

Calibrate the Abbé refractometer using a standard of known refractive index.

-

Measure the refractive index (n) of the pure solvent and each of the prepared solutions at the same temperature used for the dielectric constant measurements.

-

-

Data Analysis:

-

Plot a graph of the dielectric constant (ε) versus the weight fraction (w) of dichloromethane for the solutions.

-

Plot a graph of the square of the refractive index (n²) versus the weight fraction (w) of dichloromethane.

-

Determine the slopes of these two graphs at infinite dilution (w → 0). Let the slope of the ε vs. w graph be (dε/dw)₀ and the slope of the n² vs. w graph be (dn²/dw)₀.

-

The dipole moment (μ) can then be calculated using the Guggenheim equation: μ² = [27kT / (4πN(ε₁ + 2)(n₁² + 2))] * [(dε/dw)₀ - (dn²/dw)₀] / (ρ₁ * M₂) where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N is Avogadro's number

-

ε₁ is the dielectric constant of the pure solvent

-

n₁ is the refractive index of the pure solvent

-

ρ₁ is the density of the pure solvent

-

M₂ is the molar mass of dichloromethane

-

-

Visualization of Molecular Structure and Dipole Moment

The following diagram, generated using the DOT language, illustrates the molecular structure of dichloromethane, highlighting the individual bond polarities and the resultant net dipole moment.

Dichloromethane structure and dipole moment.

References

An In-depth Technical Guide to the Synthesis and Industrial Production of Dichloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethane (B109758) (CH₂Cl₂), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a moderately sweet aroma. It is a valuable solvent and intermediate in the chemical and pharmaceutical industries, prized for its ability to dissolve a wide range of organic compounds. This technical guide provides a comprehensive overview of the two primary industrial methods for its synthesis: the direct chlorination of methane (B114726) and the chlorination of methyl chloride derived from methanol (B129727). The guide details the underlying chemical principles, process parameters, and purification techniques. It also includes quantitative data on reaction outcomes, detailed experimental protocols, and process flow diagrams to provide a thorough understanding for research, development, and scale-up activities.

Introduction

First prepared in 1840 by the French chemist Henri Victor Regnault, dichloromethane has become a cornerstone of the chemical industry.[1][2] Its utility as a potent solvent and its role as a reactant in various chemical syntheses have driven the development of large-scale industrial production processes.[3] The two dominant commercial routes for dichloromethane production are the direct chlorination of methane and a two-step process involving the hydrochlorination of methanol to methyl chloride, followed by the chlorination of methyl chloride.[2] Both methods produce a mixture of chlorinated methanes, including chloromethane (B1201357) (CH₃Cl), dichloromethane (CH₂Cl₂), trichloromethane (chloroform, CHCl₃), and tetrachloromethane (carbon tetrachloride, CCl₄), which are subsequently separated by distillation.[4]

Industrial Synthesis Methods

Direct Chlorination of Methane

The direct chlorination of methane is a high-temperature, free-radical chain reaction. This process is typically carried out in the gas phase at temperatures ranging from 400 to 500°C.[4] The reaction can be initiated either thermally or photochemically.[2]

The reaction proceeds through a series of substitution reactions: CH₄ + Cl₂ → CH₃Cl + HCl CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl

The product distribution is highly dependent on the molar ratio of methane to chlorine, as well as the reaction temperature and pressure.[5] A higher methane-to-chlorine ratio favors the production of chloromethane, while a higher chlorine concentration leads to the formation of more highly chlorinated products like chloroform (B151607) and carbon tetrachloride.[6]

Table 1: Influence of Reactant Ratio on Product Distribution in Methane Chlorination

| Molar Ratio (Cl₂/CH₄) | Predominant Product |

| 0.8 | Chloromethane |

| 1.7 | Dichloromethane |

| 2.6 | Trichloromethane |

| > 3.0 | Tetrachloromethane |

Source: CN87103016B[5]

The process is highly exothermic, and temperature control is crucial to prevent unwanted side reactions and ensure safety.[5] The output from the reactor is a mixture of the four chlorinated methanes, unreacted methane, and hydrogen chloride.[4]

Methanol-Based Synthesis

The more predominant industrial method for dichloromethane production involves a two-step process starting from methanol.[2]

Step 1: Hydrochlorination of Methanol

Methanol is reacted with hydrogen chloride to produce methyl chloride and water. This reaction can be carried out in either the liquid or gas phase.

CH₃OH + HCl → CH₃Cl + H₂O

In the liquid phase process, an aqueous solution of a catalyst, such as zinc chloride, is often used at temperatures between 140 and 160°C.[7] The gas-phase process typically employs a catalyst like alumina (B75360) at higher temperatures, around 350°C.

Step 2: Chlorination of Methyl Chloride

The resulting methyl chloride is then chlorinated in a similar fashion to the direct methane chlorination process to produce dichloromethane, along with chloroform and carbon tetrachloride as co-products.[2]

CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl

This reaction is also a gas-phase, free-radical process. A liquid-phase alternative exists, which can offer higher selectivity for dichloromethane at lower temperatures and higher pressures.[2] One patented liquid-phase process operates at 15-80°C and pressures of 2 to 70 kg/cm ² in the presence of a free-radical initiator, such as a peroxide compound.[8]

Table 2: Comparison of Dichloromethane Synthesis Methods

| Feature | Direct Methane Chlorination | Methanol-Based Synthesis |

| Primary Feedstocks | Methane, Chlorine | Methanol, Hydrogen Chloride, Chlorine |

| Reaction Type | Free-radical chain reaction | Nucleophilic substitution followed by free-radical chain reaction |

| Typical Temperature | 400-500°C (gas phase) | 140-160°C (liquid phase hydrochlorination), higher for gas phase |

| Catalyst | Not typically required (thermal/photo initiation) | Zinc chloride, alumina (for hydrochlorination) |

| Selectivity Control | Primarily by reactant ratios | Can be influenced by process conditions in both steps |

| Byproducts | HCl, CH₃Cl, CHCl₃, CCl₄ | Water, HCl, CHCl₃, CCl₄ |

Industrial Production and Purification Workflow

The industrial production of dichloromethane involves several key stages, from the initial reaction to the final purification of the desired product.

References

- 1. fao.org [fao.org]

- 2. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methyl Chloride Synthesis over Metal Chlorides-Modified Mesoporous Alumina Catalyst [mdpi.com]

- 4. Dichloromethane - Wikipedia [en.wikipedia.org]

- 5. CN87103016B - Methane thermal chlorination process - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. sta.uwi.edu [sta.uwi.edu]

- 8. US20110257445A1 - Process for separating chlorinated methanes - Google Patents [patents.google.com]

Dichloromethane: A Comprehensive Safety and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless liquid with a sweetish odor. It is a powerful solvent used in a wide range of industrial and research applications, including paint stripping, degreasing, pharmaceutical manufacturing, and as a laboratory reagent. While highly effective, dichloromethane presents significant health and safety risks that necessitate stringent handling protocols and a thorough understanding of its hazardous properties. This guide provides an in-depth overview of the critical safety data for dichloromethane, including detailed experimental methodologies for toxicity assessment and an exploration of the molecular pathways underlying its toxicity.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for dichloromethane is presented below.

| Property | Value |

| Chemical Formula | CH₂Cl₂ |

| CAS Number | 75-09-2 |

| Molar Mass | 84.93 g/mol |

| Appearance | Colorless liquid |

| Odor | Sweetish, chloroform-like |

| Boiling Point | 39.6 °C (103.3 °F) |

| Melting Point | -96.7 °C (-142.1 °F) |

| Vapor Pressure | 47 kPa (at 20 °C) |

| Water Solubility | 13 g/L (at 20 °C) |

| GHS Hazard Class | Skin Irritation (Category 2), Eye Irritation (Category 2A), Carcinogenicity (Category 2), Specific target organ toxicity — single exposure (Category 3), Central nervous system |

Toxicological Data

The toxicity of dichloromethane has been evaluated through various in vivo studies. The following tables summarize the key quantitative data for acute toxicity and irritation.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat (Sprague-Dawley) | Oral | 1.72 ml/kg (male), 1.06 ml/kg (female) | [1] |

| LD₅₀ | Rat | Oral | >2000 mg/kg | [2] |

| LC₅₀ | Rat (Sprague-Dawley) | Inhalation (6h) | 18,100 ppm | [1] |

| LC₅₀ | Mouse | Inhalation (7h) | 49,000 mg/m³ | [3] |

Skin and Eye Irritation

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Moderate Irritant | [4] |

| Eye Irritation | Rabbit | Reversible Irritation (moderate to severe) | [4] |

Experimental Protocols

The toxicological data presented above are primarily derived from standardized studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments.

Acute Oral Toxicity (LD₅₀) - OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are acclimated to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation and Administration: The test substance (dichloromethane) is administered as a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.

-

Procedure: A stepwise procedure is used where a group of animals (typically 3) is dosed at a defined starting dose level. The outcome for this group determines the dose for the next group. If mortality occurs, the next group is dosed at a lower level; if no mortality occurs, the dose is escalated.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD₅₀ is estimated based on the mortality data from the different dose groups.

Acute Inhalation Toxicity (LC₅₀) - OECD Guideline 403

This guideline details the procedure for assessing the toxicity of a substance upon inhalation.

-

Test Animals: Young adult rodents, most commonly rats (e.g., Sprague-Dawley strain), are used.

-

Exposure System: A whole-body or nose-only inhalation exposure chamber is used to generate a controlled atmosphere of dichloromethane vapor. The concentration of the test substance is monitored continuously.

-

Procedure: Groups of animals are exposed to different concentrations of dichloromethane for a fixed period, typically 4 to 6 hours.[1]

-

Observation: Following exposure, animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LC₅₀, the concentration of the substance that is lethal to 50% of the test animals, is calculated from the mortality data at different concentrations.

Acute Dermal Irritation - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation.[5]

-

Test Animals: Albino rabbits are the recommended species for this test.

-

Procedure: A small area of the animal's back is clipped free of fur. A measured amount of the test substance (0.5 mL of liquid) is applied to a small gauze patch, which is then applied to the prepared skin and covered with a semi-occlusive dressing for a 4-hour exposure period.[6]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[6] The reactions are scored according to a standardized grading system.

-

Data Analysis: The mean scores for erythema and edema for each animal at the different observation times are calculated to determine the primary irritation index, which is used to classify the substance's irritation potential.

Metabolic and Toxicological Pathways

Dichloromethane is metabolized in the body via two primary pathways, which are crucial in understanding its toxicity and carcinogenicity.

Metabolic Pathways

Dichloromethane is metabolized by two main enzymatic pathways:

-

Cytochrome P450 (CYP2E1) Pathway: This is a high-affinity, low-capacity pathway that oxidizes dichloromethane to formyl chloride, which is unstable and rapidly decomposes to carbon monoxide (CO) and hydrochloric acid (HCl). The CO can bind to hemoglobin, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood.[7]

-

Glutathione (B108866) S-transferase (GSTT1) Pathway: This is a low-affinity, high-capacity pathway that conjugates dichloromethane with glutathione (GSH). This pathway leads to the formation of formaldehyde (B43269), a known mutagen and carcinogen.[7][8]

The relative contribution of each pathway is dose-dependent. At low exposure concentrations, the CYP2E1 pathway predominates. However, as exposure levels increase and the CYP2E1 pathway becomes saturated, the GSTT1 pathway plays a more significant role.[9]

Metabolic pathways of dichloromethane.

Carcinogenicity Signaling Pathway

The carcinogenicity of dichloromethane is primarily attributed to the genotoxic effects of formaldehyde produced via the GSTT1 pathway.[8] This is particularly evident in mice, which have a higher GSTT1 activity compared to rats and humans.[4] Formaldehyde is a reactive molecule that can form DNA-protein crosslinks, leading to DNA damage, mutations, and ultimately, cancer.[5]

The process can be visualized as follows:

-

Metabolic Activation: At high concentrations, dichloromethane is metabolized by GSTT1 to formaldehyde.

-

DNA Damage: Formaldehyde reacts with DNA and proteins to form DNA-protein crosslinks.[5]

-

Cellular Response: These crosslinks can interfere with DNA replication and transcription, triggering cellular stress responses.

-

Genotoxicity: If the DNA damage is not properly repaired, it can lead to mutations and chromosomal aberrations.

-

Carcinogenesis: The accumulation of genetic damage can lead to uncontrolled cell proliferation and the development of tumors, particularly in the liver and lungs in mice.[10]

Signaling pathway of dichloromethane-induced carcinogenicity.

Handling, Storage, and Emergency Procedures

Given the hazards associated with dichloromethane, strict safety protocols are mandatory.

Personal Protective Equipment (PPE)

-

Gloves: Use chemically resistant gloves. Nitrile gloves offer limited protection and should be changed immediately upon contact. Viton or laminate (Silver Shield) gloves are recommended for prolonged handling.

-

Eye Protection: Chemical splash goggles are essential. A face shield should be worn when there is a significant risk of splashing.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

Protective Clothing: A lab coat and closed-toe shoes are mandatory.

Storage

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and chemically active metals (e.g., aluminum, magnesium).

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Dichloromethane is a valuable solvent in research and industry, but its use is accompanied by significant health risks, including irritation, acute toxicity, and carcinogenicity. A thorough understanding of its safety data, adherence to strict handling and storage protocols, and awareness of its metabolic and toxicological pathways are essential for minimizing exposure and ensuring a safe working environment. This guide provides a comprehensive resource for professionals working with dichloromethane, enabling them to handle this chemical responsibly and safely.

References

- 1. acs.org [acs.org]

- 2. epa.gov [epa.gov]

- 3. Anti-oxidizing effect of the dichloromethane and hexane fractions from Orostachys japonicus in LPS-stimulated RAW 264.7 cells via upregulation of Nrf2 expression and activation of MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichloromethane Degradation Pathway [eawag-bbd.ethz.ch]

- 5. Dichloromethane (methylene chloride): metabolism to formaldehyde and formation of DNA-protein cross-links in B6C3F1 mice and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA-Protein Crosslinks from Environmental Exposure: Mechanisms of Formation and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ftp.cdc.gov [ftp.cdc.gov]

- 8. Human Health Effects of Dichloromethane: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichloromethane Graphical Pathway Map [eawag-bbd.ethz.ch]

- 10. Dichloromethane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health Hazards and Toxicity of Dichloromethane Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health hazards and toxicological profile of dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride. This volatile, colorless liquid is a widely used solvent in various industrial and laboratory settings, making a thorough understanding of its potential risks essential for professionals in research and drug development. This document details the mechanisms of toxicity, target organ systems, and quantitative toxicological data, supported by experimental methodologies and visual representations of key biological pathways.

Executive Summary

Dichloromethane poses significant health risks through acute and chronic exposure, primarily via inhalation. Its toxicity is multifaceted, stemming from its direct solvent effects and, more critically, from its metabolic conversion into toxic intermediates. The central nervous system (CNS) is a primary target for acute toxicity, leading to neurobehavioral deficits. Chronic exposure is associated with damage to the liver and kidneys, and DCM is classified as a probable human carcinogen. This guide synthesizes the current scientific understanding of DCM toxicity to inform risk assessment and safe handling practices in professional environments.

Mechanisms of Toxicity

The toxicity of dichloromethane is primarily mediated by its metabolism through two main enzymatic pathways: the cytochrome P450 (CYP) pathway and the glutathione (B108866) S-transferase (GST) pathway.[1][2]

Cytochrome P450 (CYP2E1) Pathway

The primary route for DCM metabolism at lower exposure concentrations is oxidation by the cytochrome P450 2E1 (CYP2E1) enzyme, predominantly in the liver.[3][4] This pathway generates carbon monoxide (CO) and carbon dioxide (CO2) via an unstable intermediate, formyl chloride.[5]

The production of carbon monoxide is a key factor in the acute toxicity of dichloromethane.[6][7] CO readily binds to hemoglobin to form carboxyhemoglobin (COHb), which has a much higher affinity for hemoglobin than oxygen.[8] This binding reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia.[6] The CNS and cardiovascular system are particularly vulnerable to the effects of CO-induced hypoxia.[9]

Glutathione S-Transferase (GSTT1) Pathway

At higher exposure concentrations, the CYP2E1 pathway becomes saturated, and the glutathione S-transferase (GST) pathway, specifically involving the theta 1 class (GSTT1), becomes more prominent.[10][11] This pathway is of particular concern as it is linked to the genotoxic and carcinogenic effects of dichloromethane.[12][13]

In this pathway, DCM is conjugated with glutathione (GSH) to form S-(chloromethyl)glutathione. This intermediate is unstable and can spontaneously break down to form formaldehyde (B43269), a known mutagen and carcinogen.[12][14] Formaldehyde can react with cellular macromolecules, including DNA and proteins, to form DNA-protein crosslinks (DPCs) and other DNA adducts.[14][15] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis, particularly in the liver and lungs of susceptible species.[12][16]

Target Organ Toxicity

Central Nervous System (CNS)

The CNS is the primary target for acute dichloromethane exposure.[6] The narcotic effects of DCM, combined with the hypoxia induced by its metabolism to carbon monoxide, lead to CNS depression. Symptoms can range from dizziness, headache, and nausea to more severe effects like confusion, loss of consciousness, and even death at high concentrations.[17] The mechanism of neurotoxicity is also thought to involve disruption of neurotransmitter systems, potentially through interaction with receptors like the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity.

Liver

The liver is a major target organ for both acute and chronic dichloromethane toxicity due to its central role in DCM metabolism.[18] High concentrations of DCM can cause direct solvent-induced damage to hepatocytes. Chronic exposure can lead to hepatocellular vacuolation, fatty liver, and necrosis.[12] The generation of reactive oxygen species (ROS) during CYP2E1-mediated metabolism contributes to oxidative stress and liver injury.[8][19] The GSTT1 pathway's production of formaldehyde is implicated in the development of liver cancer observed in animal studies.[12]

Kidney and Cardiovascular System

Renal toxicity has been observed in animal studies, though it is generally less pronounced than hepatotoxicity.[20] The cardiovascular system is primarily affected by the hypoxic stress resulting from COHb formation, which can exacerbate pre-existing heart conditions.[21]

Carcinogenicity and Genotoxicity

Dichloromethane is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC). This classification is primarily based on sufficient evidence of carcinogenicity in experimental animals.[22]

Inhalation studies in mice have shown clear evidence of dose-dependent increases in the incidence of benign and malignant tumors in the liver and lungs.[23][24] The genotoxicity of DCM is linked to the GSTT1 metabolic pathway, which produces formaldehyde. Formaldehyde is a known genotoxic agent that can induce DNA-protein crosslinks and other forms of DNA damage, leading to mutations.[15][25] Species differences in the activity of the GSTT1 enzyme are thought to explain the higher susceptibility of mice to DCM-induced carcinogenicity compared to rats and hamsters.[10]

Quantitative Toxicity Data

The following tables summarize key quantitative data on the toxicity of dichloromethane.

Table 1: Acute Toxicity Data for Dichloromethane

| Species | Route of Exposure | Parameter | Value | Reference(s) |

| Rat | Oral | LD50 | 1.06 - 1.72 mL/kg | [26] |

| Rat | Inhalation (6h) | LC50 | 18,100 ppm | [26] |

| Mouse | Inhalation (6h) | LC50 | 11,380 - 15,810 ppm | [24] |

| Guinea Pig | Inhalation (6h) | LC50 | 11,380 - 15,810 ppm | [24] |

Table 2: Occupational Exposure Limits for Dichloromethane

| Regulatory Agency | Jurisdiction | 8-hour TWA | 15-minute STEL | Action Level | Reference(s) |

| OSHA | USA | 25 ppm | 125 ppm | 12.5 ppm | [27][28] |

| EPA (TSCA) | USA | 2 ppm | 16 ppm | 1 ppm | [21][28] |

| NIOSH | USA | Lowest Feasible Limit | - | - | [29] |

| ACGIH | USA | 50 ppm | - | - | [29] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Table 3: Carcinogenicity Data from a 2-Year Inhalation Study in B6C3F1 Mice

| Exposure Concentration (ppm) | Sex | Organ | Tumor Type | Incidence | Reference(s) |

| 0 (Control) | Male | Liver | Adenoma or Carcinoma | 16/50 | [23] |

| 2000 | Male | Liver | Adenoma or Carcinoma | 24/50 | [23] |

| 4000 | Male | Liver | Adenoma or Carcinoma | 39/50 | [23] |

| 0 (Control) | Female | Liver | Adenoma or Carcinoma | 3/49 | [23] |

| 2000 | Female | Liver | Adenoma or Carcinoma | 28/48 | [23] |

| 4000 | Female | Liver | Adenoma or Carcinoma | 40/48 | [23] |

| 0 (Control) | Male | Lung | Adenoma or Carcinoma | 5/50 | [23] |

| 2000 | Male | Lung | Adenoma or Carcinoma | 29/50 | [23] |

| 4000 | Male | Lung | Adenoma or Carcinoma | 52/50 | [23] |

| 0 (Control) | Female | Lung | Adenoma or Carcinoma | 3/50 | [23] |

| 2000 | Female | Lung | Adenoma or Carcinoma | 36/48 | [23] |

| 4000 | Female | Lung | Adenoma or Carcinoma | 57/48 | [23] |

Experimental Protocols

Rodent Inhalation Carcinogenicity Study

A representative protocol for a two-year inhalation carcinogenicity study involves the following key steps:

-

Animal Model: Fischer 344/N rats and B6C3F1 mice are commonly used strains.

-

Exposure: Animals are exposed to specified concentrations of dichloromethane vapor (e.g., 0, 1000, 2000, or 4000 ppm) for 6 hours per day, 5 days per week, for up to 104 weeks.

-

In-life Observations: Regular monitoring of clinical signs of toxicity, body weight, and survival.

-

Terminal Procedures: At the end of the study, a complete necropsy is performed.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

Assessment of Hepatotoxicity

-

Animal Model: Wistar or Sprague-Dawley rats are frequently used.

-

Exposure: Animals are exposed to dichloromethane via inhalation or oral gavage for a specified duration (e.g., acute, sub-chronic).

-

Biochemical Analysis: Blood samples are collected to measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes in the serum are indicative of liver damage.[30]

-

Histopathology: Liver tissue is collected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of cellular changes like necrosis, inflammation, and fatty infiltration.[31][32]

Measurement of Carboxyhemoglobin (COHb)

-

Sample Collection: Whole blood is collected from exposed individuals or animals.

-

Analysis: COHb levels are typically measured using a CO-oximeter, which is a spectrophotometric device that can differentiate between oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin.

Quantification of DNA-Protein Crosslinks (DPCs)

-

DNA Isolation: DNA is isolated from the target tissue (e.g., liver) of exposed animals.

-

Quantification: A common method is the RADAR (Rapid Approach to DNA Adduct Recovery) assay followed by immunoblotting. This involves precipitating the DNA, which co-precipitates the crosslinked proteins. After digestion of the DNA, the amount of a specific crosslinked protein can be quantified using an antibody.[33] Alternatively, radiolabeled dichloromethane can be used, and the radioactivity associated with the DNA fraction can be measured.[5][8][34]

Conclusion

Dichloromethane presents a complex toxicological profile with significant implications for human health, particularly in occupational settings. Its acute neurotoxic effects are primarily driven by its metabolism to carbon monoxide, while its carcinogenic potential is linked to the genotoxic metabolite formaldehyde, produced via the GSTT1 pathway. The quantitative data and experimental protocols presented in this guide underscore the importance of stringent exposure controls and ongoing research to further elucidate the molecular mechanisms of DCM-induced toxicity. For professionals in research and drug development, a comprehensive understanding of these hazards is paramount for ensuring a safe working environment and for the accurate interpretation of experimental data where dichloromethane may be used as a solvent.

References

- 1. epa.gov [epa.gov]

- 2. Mitochondrial CYP2E1 is sufficient to mediate oxidative stress and cytotoxicity induced by ethanol and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative stress, glutathione, and CYP2E1 in 1,4-dioxane liver cytotoxicity and genotoxicity: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Evaluation of two different metabolic hypotheses for dichloromethane toxicity using physiologically based pharmacokinetic modeling for in vivo inhalation gas uptake data exposure in female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dichloromethane as an inhibitor of cytochrome c oxidase in different tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Species differences in the glutathione transferase GSTT1-1 activity towards the model substrates methyl chloride and dichloromethane in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiologically based pharmacokinetics and the risk assessment process for methylene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Health Effects of Dichloromethane: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of glutathione transferase theta polymorphism on the risk estimates of dichloromethane to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dichloromethane (methylene chloride): metabolism to formaldehyde and formation of DNA-protein cross-links in B6C3F1 mice and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of DNA-protein crosslinks by dichloromethane in a V79 cell line transfected with the murine glutathione-S-transferase theta 1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA-protein cross-links (DPX) and cell proliferation in B6C3F1 mice but not Syrian golden hamsters exposed to dichloromethane: pharmacokinetics and risk assessment with DPX as dosimeter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Cytochrome P450 2E1 (CYP2E1) regulates the response to oxidative stress and migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]

- 22. Neurotoxicologic evaluation of rats after 13 weeks of inhalation exposure to dichloromethane or carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-oxidizing effect of the dichloromethane and hexane fractions from Orostachys japonicus in LPS-stimulated RAW 264.7 cells via upregulation of Nrf2 expression and activation of MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ec.europa.eu [ec.europa.eu]

- 25. Susceptibility to the cytogenetic effects of dichloromethane is related to the glutathione S-transferase theta phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. METHYLENE CHLORIDE (DICHLOROMETHANE) | Occupational Safety and Health Administration [osha.gov]

- 28. content-hub.uidaho.edu [content-hub.uidaho.edu]

- 29. protocols.io [protocols.io]

- 30. Usefulness of follow-up liver-function tests after dichloromethane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Quantitative Detection of DNA-Protein Crosslinks and Their Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. PharmGKB summary - very important pharmacogene information for GSTT1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling and Storage of Dichloromethane in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Dichloromethane (B109758) (DCM), also known as methylene (B1212753) chloride, is a volatile, colorless solvent with a chloroform-like odor, widely utilized in laboratories for its efficacy in dissolving a broad range of organic compounds.[1] However, its utility is matched by significant health hazards, necessitating stringent safety protocols to protect laboratory personnel and the environment. This guide provides an in-depth overview of the safe handling, storage, and disposal of dichloromethane in a laboratory context.

Health Hazards of Dichloromethane

Exposure to dichloromethane can occur through inhalation, skin absorption, and eye contact, leading to a range of adverse health effects.[1][2] The U.S. Environmental Protection Agency (EPA) has classified it as a probable human carcinogen, and the International Agency for Research on Cancer (IARC) has categorized it as possibly carcinogenic to humans.[2][3]

Acute Effects:

-

Inhalation: Short-term exposure to DCM vapors can irritate the nose and throat and affect the central nervous system (CNS), causing symptoms such as dizziness, headaches, nausea, mental confusion, fatigue, and decreased visual, auditory, and motor functions.[3][4][5] At high concentrations, it can lead to loss of consciousness, shortness of breath, and even death.[3][5][6] Dichloromethane is metabolized in the body to carbon monoxide, which can worsen heart disease.[5]

-

Skin Contact: Direct contact with liquid DCM can cause redness, irritation, and, with prolonged exposure, chemical burns.[3]

-

Eye Contact: Vapors can cause irritation, while direct contact with the liquid can result in severe irritation and chemical burns.[3][7]

Chronic Effects:

-

Long-term exposure to dichloromethane primarily targets the central nervous system, with potential effects including headaches, dizziness, nausea, and memory loss.[4]

-

Animal studies have indicated that chronic inhalation can also adversely affect the liver, kidneys, and cardiovascular system.[4]

-

Occupational exposure has been associated with an increased risk for brain cancer, liver and biliary tract cancer, non-Hodgkin lymphoma, and multiple myeloma.[8]

Occupational Exposure Limits

To mitigate the health risks associated with dichloromethane, various regulatory bodies have established occupational exposure limits. Adherence to these limits is crucial for ensuring a safe working environment.

| Regulatory Body | Exposure Limit |

| EPA (2024) | Existing Chemical Exposure Limit (ECEL): - 2 ppm (8-hour Time-Weighted Average - TWA) - 16 ppm (15-minute Short-Term Exposure Limit - STEL) - 1 ppm (8-hour TWA Action Level)[9][10][11] |

| OSHA | Permissible Exposure Limit (PEL): - 25 ppm (8-hour TWA) - 125 ppm (15-minute STEL)[9] Action Level: 12.5 ppm (8-hour TWA)[12] |

Engineering Controls

The primary method for controlling exposure to dichloromethane vapors is through the use of effective engineering controls.

-

Chemical Fume Hoods: All work with open containers of dichloromethane must be conducted in a properly functioning and certified chemical fume hood.[9][11][13] This includes dispensing, transferring, and handling of waste.

-

Ventilation: Work areas should be well-ventilated to prevent the accumulation of vapors, which are heavier than air and can collect at floor level.[3][14]

-

Closed Systems: For larger-scale operations, the use of closed systems is recommended to minimize the release of vapors.[14]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the last line of defense against exposure and must be used diligently.

| PPE Component | Specifications and Recommendations |

| Gloves | Dichloromethane readily penetrates standard nitrile gloves in under a minute.[9] Therefore, single-pair nitrile gloves are not sufficient. - For small quantities/pipetting: Double-gloving with nitrile gloves (≥ 4 mil) is a minimum requirement, with immediate removal upon contamination.[9][10] - For pouring or risk of splash: A pair of Silver Shield gloves or polyvinyl alcohol (PVA) gloves should be worn under a pair of nitrile gloves.[9][13] Fluorocarbon rubber gloves also offer good protection. Always check the manufacturer's glove compatibility chart for specific breakthrough times. |

| Eye Protection | ANSI-approved safety glasses with side shields or tightly fitting safety goggles are mandatory.[13] |

| Face Protection | When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[9] |

| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required at all times.[13] For tasks with a high splash risk, a chemically resistant apron, such as one made of Silver Shield material, should be worn over the lab coat.[9] |

| Respiratory | Respirators should only be used as a last resort when engineering controls cannot maintain exposure below the established limits.[13] If respiratory protection is necessary, a full-face supplied-air respirator is recommended.[13] A respiratory protection program must be in place, and personnel must be properly trained and fit-tested. |

Safe Handling Procedures

Adherence to strict work practices is essential for minimizing the risk of exposure to dichloromethane.

-

Training: All personnel who handle dichloromethane must receive training on its hazards, safe handling procedures, and emergency protocols.[15]

-

Designated Area: Designate a specific area within a chemical fume hood for working with dichloromethane and clearly label it as such.[9][10]

-

Minimize Quantities: Use the smallest practical quantities of dichloromethane for each experiment.[13]

-

Secondary Containment: Transport dichloromethane in secondary containment, such as a bottle carrier.[9][16]

-

Keep Containers Closed: Always keep dichloromethane containers tightly sealed when not in use to prevent evaporation.[13][14]

-

Avoid Sharps: Whenever possible, avoid using needles or other sharp objects when working with dichloromethane.[9]

-

Decontamination: After work is complete, decontaminate the work area by wiping it down with 70% ethanol (B145695) followed by soap and water.[9][17]

-

Hand Washing: Wash hands thoroughly with soap and water after handling dichloromethane, even if gloves were worn.[13]

Storage Requirements

Proper storage of dichloromethane is critical to prevent accidents and ensure its stability.

-

Location: Store in a cool, dry, and well-ventilated area.[3][13] Containers should be kept below eye level but not on the floor.[9]

-

Containers: Store in tightly closed, original or compatible containers, such as glass or high-density polyethylene (B3416737) (HDPE).[14] PVC-coated glass containers are recommended to reduce the risk of breakage.[9] Avoid storing in aluminum containers as dichloromethane can react with them.[13]

-

Incompatible Materials: Segregate dichloromethane from incompatible substances, including:

-

Ignition Sources: Keep away from heat and sources of ignition.[16] Although it has no flash point, it can form flammable vapor-air mixtures at high temperatures.[5]

Spill and Emergency Procedures

Prompt and appropriate action is required in the event of a spill or exposure.

Experimental Protocol: Spill Cleanup

-

Small Spills (≤ 1L inside a chemical fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing appropriate PPE for splash risk, including double gloves (with an outer pair of Silver Shield or equivalent), safety goggles, a face shield, and a lab coat.[9]

-

Contain the spill with absorbent materials such as spill pads, vermiculite, or kitty litter.[6][9]

-

Carefully collect the absorbent material using non-sparking tools.

-

Place the contaminated absorbent material in double plastic bags, tie them off, and label them as hazardous waste.[9]

-

Decontaminate the spill area with 70% ethanol, followed by soap and water.[9]

-

Store the sealed waste bags in a fume hood until they are collected for disposal.[9]

-

-

Large Spills (>1L inside a fume hood or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.[9]

-

If possible and safe to do so, close the laboratory door to contain the vapors.

-

Activate the emergency response by calling 911 or your institution's emergency number.[9]

-

Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection.[13]

-

First Aid for Exposure

-

Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[3][6]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[13][17] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[13][14] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Waste Disposal

Dichloromethane waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

-

Waste Containers: Use designated, properly labeled halogenated solvent waste containers.[9] These containers must be compatible with dichloromethane and kept tightly closed. 4L glass bottles are often recommended for waste storage in the fume hood.[9]

-

Segregation: Do not mix dichloromethane waste with other waste streams, particularly acids, bases, or other reactive chemicals.[14]

-

Collection: Collect contaminated materials, such as gloves, absorbent pads, and pipette tips, in sealed and labeled containers for hazardous waste disposal.[17]

-

Disposal: Arrange for the collection of dichloromethane waste by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[14]

Visual Guides

To further clarify the procedures and logical workflows for handling dichloromethane safely, the following diagrams are provided.

Caption: Workflow for the safe handling of dichloromethane in a laboratory setting.

Caption: Decision tree for responding to a dichloromethane spill.

Caption: Simplified overview of dichloromethane's toxicological pathways.

References

- 1. Identifying and Preventing Exposure Risks to Methylene Chloride [emsl.com]

- 2. Methylene Chloride - Hazard Recognition | Occupational Safety and Health Administration [osha.gov]

- 3. ehs.com [ehs.com]

- 4. epa.gov [epa.gov]

- 5. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]

- 6. labproinc.com [labproinc.com]

- 7. gov.uk [gov.uk]

- 8. Human Health Effects of Dichloromethane: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. safety.duke.edu [safety.duke.edu]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. Dichloromethane (DCM) Safety and Regulatory Compliance: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 12. westliberty.edu [westliberty.edu]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. bdmaee.net [bdmaee.net]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. nsu.edu [nsu.edu]

- 17. wcu.edu [wcu.edu]

Dichloromethane: A Comprehensive Technical Guide on Chemical Identification, Analysis, and Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dichloromethane (B109758) (DCM), a widely used chlorinated solvent. It covers its fundamental chemical identifiers, detailed analytical methodologies for its quantification, and an exploration of the key toxicological pathways associated with its metabolism. This document is intended to serve as a critical resource for professionals in research and development who handle or investigate this compound.

Core Chemical Identifiers of Dichloromethane

Dichloromethane is a volatile, colorless liquid with a characteristic sweet, chloroform-like odor. It is an organochlorine compound with the chemical formula CH₂Cl₂.[1] Precise identification is crucial for regulatory compliance, safety, and scientific accuracy. The following table summarizes the key chemical identifiers for dichloromethane.

| Identifier Type | Identifier | Reference |

| CAS Number | 75-09-2 | [1][2][3][4][5] |

| EC Number | 200-838-9 | [1][2][3] |

| UN Number | 1593 | [1] |

| Preferred IUPAC Name | Dichloromethane | [1] |

| Synonyms | Methylene chloride, Methylene dichloride, DCM, Freon 30 | [1][6] |

| InChI | InChI=1S/CH2Cl2/c2-1-3/h1H2 | [1] |

| InChI Key | YMWUJEATGCHHMB-UHFFFAOYSA-N | [1] |

| PubChem CID | 6344 | [1] |

| ChemSpider ID | 6104 | [1] |

| RTECS Number | PA8050000 | [1] |

| KEGG ID | D02330 | [1] |

| ChEBI ID | 15767 | [1] |

Experimental Protocols for Dichloromethane Analysis

Accurate quantification of dichloromethane in various matrices is essential for exposure monitoring, environmental assessment, and quality control. Gas chromatography (GC) is the most common analytical technique employed. Below are detailed methodologies based on established protocols from the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).

NIOSH Method 1005: Dichloromethane in Air

This method is designed for the determination of dichloromethane in workplace air.

1. Sampling:

-

Sampler: Two coconut shell charcoal tubes (100 mg/50 mg) connected in series.

-

Flow Rate: 0.01 to 0.2 L/min.

-

Sample Volume: 0.5 to 2.5 Liters.

-

Procedure: Air is drawn through the charcoal tubes using a calibrated personal sampling pump. The front and back tubes are separated immediately after sampling to prevent migration.

2. Sample Preparation:

-

Desorption: The charcoal from the front and back sections of the tube are placed in separate vials. 1 mL of carbon disulfide (CS₂) is added to each vial.

-

Agitation: The vials are agitated for 30 minutes to ensure complete desorption of the analyte.

3. Instrumental Analysis:

-

Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Column: A 30 m x 0.32-mm ID capillary column with a 0.25-µm film of polyethylene (B3416737) glycol or equivalent.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 300 °C

-

Column: Programmed from 80 °C to 150 °C at 10 °C/min.

-

-

Carrier Gas: Helium at a flow rate of 2.4 mL/min.

-

Injection Volume: 1 µL.

-

Quantification: A calibration curve is generated using standard solutions of dichloromethane in CS₂. The concentration of dichloromethane in the samples is determined by comparing the peak areas to the calibration curve.

OSHA Method 80: Dichloromethane in Air

This method also details the collection and analysis of dichloromethane from air samples.

1. Sampling:

-

Sampler: Glass sampling tubes containing Carbosieve S-III adsorbent (130 mg/65 mg).

-

Flow Rate: 0.05 L/min.

-

Sample Volume: 3 Liters.

-

Procedure: A calibrated personal sampling pump is used to draw a known volume of air through the adsorbent tube.

2. Sample Preparation:

-

Desorption: The adsorbent is transferred to a vial and desorbed with a 99:1 (v/v) mixture of carbon disulfide (CS₂) and dimethylformamide (DMF) in the presence of anhydrous sodium sulfate.

3. Instrumental Analysis:

-

Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Quantification: The analysis is performed similarly to NIOSH Method 1005, with quantification based on a calibration curve prepared from standards of known concentration.

Toxicological Signaling Pathways of Dichloromethane

The toxicity of dichloromethane is primarily attributed to its metabolism into reactive intermediates. Two major metabolic pathways have been identified: the mixed-function oxidase (MFO) pathway and the glutathione (B108866) S-transferase (GST) pathway.

-